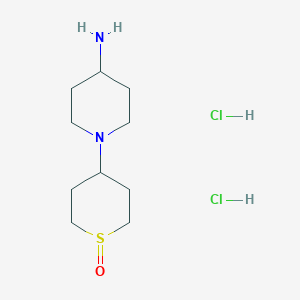![molecular formula C11H19NO3 B1396854 Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate CAS No. 1272656-90-2](/img/structure/B1396854.png)
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Übersicht
Beschreibung
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is in liquid form .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate molecule contains a total of 35 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate and its derivatives are synthesized through various chemical reactions, often starting from commercially available reagents. For example, a synthesis method involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed for 8-oxa-2-azaspiro[4.5]decane, which shows promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Another study focused on the synthesis and structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, a compound related to ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate (Kuroyan et al., 1991).
Pharmacological Studies
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate derivatives have been studied for their potential as pharmacological agents. One study synthesized and assessed 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, which could be used for the symptomatic treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995). Another investigation synthesized 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists, though these compounds showed varying levels of activity (Brubaker & Colley, 1986).
Material Science
In material science, ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate derivatives have been explored for their potential in nonlinear optical devices. A study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated its suitability as an organic material for such devices, following thorough material purification, crystal growth, and characterization (Kagawa et al., 1994).
Chemical Reactions and Mechanisms
Various chemical reactions and mechanisms involving ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate derivatives have been studied. For instance, the three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols produced substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, highlighting their medicinal chemistry significance (Sabitov et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-4-11(12-9)5-7-14-8-6-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSSQNYUNNRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(N1)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)



![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)


![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)


![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)